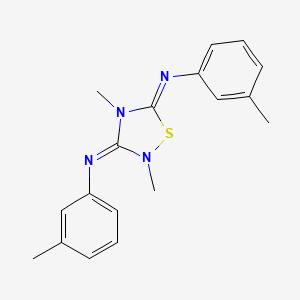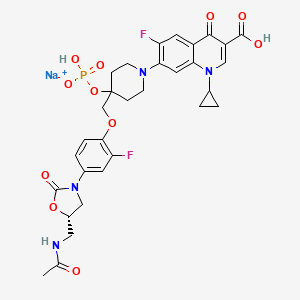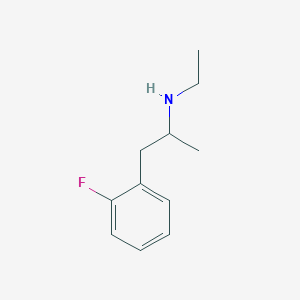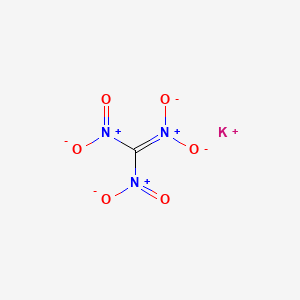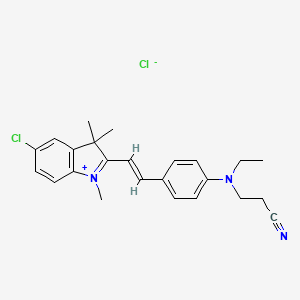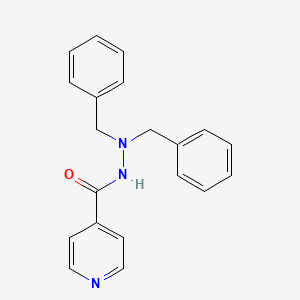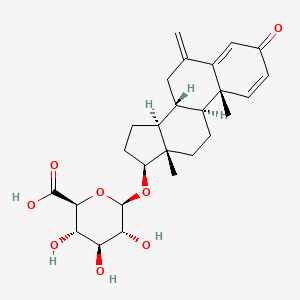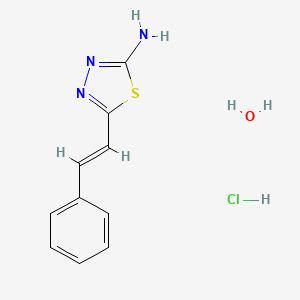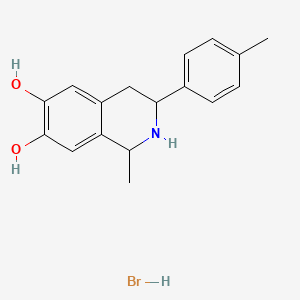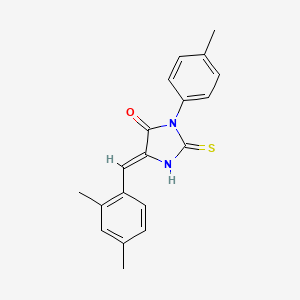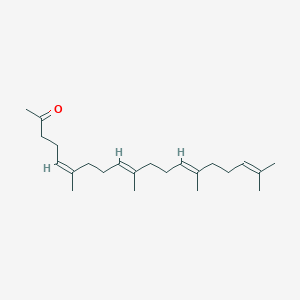
Tetraprenylacetone, (5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was developed in Japan and is primarily used as a therapeutic agent for treating gastric ulcers and gastritis . This compound is known for its ability to protect gastric mucosal lesions by increasing the amount of gastric mucus in the injured area without affecting physiological functions such as gastric juice secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraprenylacetone can be synthesized through various methods, including subcritical fluid chromatography using porous graphitic carbon columns . The separation of its structural isomers (mono-cis and all-trans) is a critical aspect of its synthesis .
Industrial Production Methods: In industrial settings, tetraprenylacetone is produced using high-performance liquid chromatography (HPLC) and gas chromatography/hydrogen flame ionization detection (GC/FID) methods . These methods ensure the quality control of the active pharmaceutical ingredients (APIs) and capsules containing tetraprenylacetone .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraprenylacetone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, aspirin, and ethanol . The conditions for these reactions are optimized to enhance the biosynthesis of glycolipids in the microsomes of gastric mucosal cells .
Major Products Formed: The major products formed from these reactions include prostaglandin E2 in the gastric body and esophageal mucosa .
Applications De Recherche Scientifique
Tetraprenylacetone has a wide range of scientific research applications:
Chemistry: It is used in the synthesis and separation of its isomers for pharmaceutical analysis.
Biology: It has been shown to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol.
Medicine: Tetraprenylacetone is used to treat patients suffering from peptic ulcers and gastritis.
Mécanisme D'action
Tetraprenylacetone acts as an anti-ulcer and gastric mucoprotective agent . It increases the amount of gastric mucus in the injured area by enhancing the biosynthesis of glycolipids in the microsomes of gastric mucosal cells . The full mechanisms of action are still unclear, but it is known to protect gastric mucosal lesions without affecting physiological functions such as gastric juice secretion .
Comparaison Avec Des Composés Similaires
Geranylgeranylacetone: Often used interchangeably with tetraprenylacetone, it has similar therapeutic applications.
Prostaglandin E2: A major product formed from the reactions involving tetraprenylacetone.
Uniqueness: Tetraprenylacetone is unique in its ability to protect gastric mucosal lesions without affecting physiological functions such as gastric juice secretion . It also shows potential in treating Alzheimer’s disease-related phenotypes and inducing apoptosis in human melanoma cells .
Propriétés
Numéro CAS |
3796-64-3 |
|---|---|
Formule moléculaire |
C23H38O |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(5Z,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17- |
Clé InChI |
HUCXKZBETONXFO-YGKYSWEFSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



